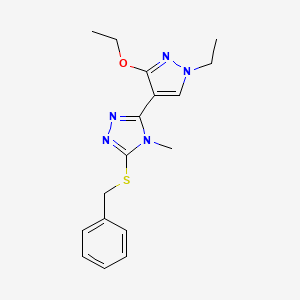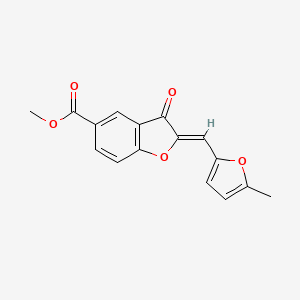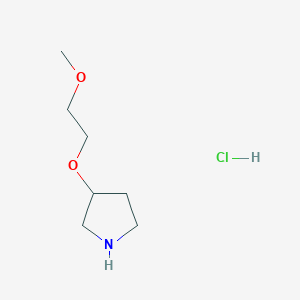![molecular formula C23H24N2O3S B2847768 4-{4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}morpholine CAS No. 478245-28-2](/img/structure/B2847768.png)
4-{4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . It also has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains sulfonyl and phenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and groups. The morpholine and pyridine rings would likely contribute to the rigidity of the molecule, while the sulfonyl and phenyl groups could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The morpholine ring is often involved in hydrogen bonding, while the pyridine ring can participate in aromatic reactions . The sulfonyl group is typically a good leaving group, which could make this compound a potential electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine and pyridine rings could increase its boiling point compared to similar-sized alkanes . The sulfonyl group could make the compound more polar, which could influence its solubility in different solvents .Mecanismo De Acción
Target of Action
The primary target of the compound 4-{4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}morpholine is β-catenin , a protein that plays a crucial role in the Wnt signaling pathway . This pathway is essential for cell proliferation and differentiation, and its dysregulation is often associated with various types of cancer .
Mode of Action
The compound interacts with β-catenin through direct affinity interaction within the C-terminal two-thirds (amino acids 301-670) of the Armadillo repeat region (amino acids 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin affects the Wnt/β-catenin signaling pathway . This pathway is responsible for regulating gene expression that controls cell proliferation and differentiation. By degrading β-catenin, the compound inhibits the pathway, leading to a decrease in Wnt-dependent cell proliferation .
Result of Action
The compound’s action results in the selective inhibition of Wnt signaling-dependent proliferation of cancer cells . It has shown little efficacy in Wnt-independent cultures . This selective action makes it a potential therapeutic agent for treating Wnt-dependent cancers.
Propiedades
IUPAC Name |
4-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-8-10-20(11-9-17)29(26,27)22-18(2)16-21(19-6-4-3-5-7-19)24-23(22)25-12-14-28-15-13-25/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMXKOBCHGSNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2847685.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)pyridine-3-carboxylate](/img/structure/B2847687.png)
![3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2847689.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2847691.png)

![1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2847695.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2847697.png)
![2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2847698.png)


![3-[2-(3-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2847704.png)
![Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate](/img/structure/B2847705.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2847708.png)